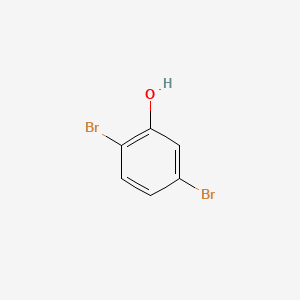

2,5-Dibromophenol

Descripción

Overview of Halogenated Phenols in Organic Chemistry

Halogenated phenols are a significant class of organic compounds in which a phenol (B47542) ring is substituted with one or more halogen atoms, such as chlorine, bromine, or iodine. chemicalbull.com The inclusion of these halogens on the aromatic ring substantially modifies the compound's chemical characteristics and reactivity. chemicalbull.com These compounds are notable for their wide range of applications, from intermediates in the synthesis of agrochemicals and pharmaceuticals to their use in wood preservation. chemicalbull.comgoogle.com The distinct chemical adaptability and properties of halogenated phenols make them valuable in various industrial and research fields. chemicalbull.com However, due to their potential toxicity and environmental impact, their handling and disposal require careful consideration. chemicalbull.comrsc.org

The chemical behavior of phenols differs from that of alcohols, warranting their classification as a distinct group. libretexts.org This difference is analogous to the varied reactivity observed between aryl halides and alkyl halides, where reactions like nucleophilic substitution are common for the latter but rare for the former. libretexts.org In halogenated phenols, the hydroxyl group is directly bonded to an aromatic ring, influencing the compound's properties. libretexts.org

Historical Context and Early Research on Dibromophenols

Early investigations into halogenated phenols often involved the direct halogenation of phenol, which typically resulted in a mixture of various isomers, including di- and tribromophenols. The separation and identification of these individual isomers presented considerable challenges for early researchers. Over time, methods were developed to synthesize specific isomers. For instance, some patented methods describe the reaction of alkenylphenols with halogens like chlorine or bromine to produce a variety of halogenated phenolic compounds. google.com These compounds were found to be useful as intermediates for creating materials with fire-retardant properties and in the synthesis of phenoxyacetic acids with potential herbicidal and fungicidal activities. google.com The study of brominated phenols, including dibromophenol isomers, has also been documented in the context of their natural occurrence in marine organisms. who.int

Rationale for Dedicated Research on 2,5-Dibromophenol Isomer

This compound, with the chemical formula C₆H₄Br₂O, is an isomer of dibromophenol that has attracted specific research interest. ontosight.ainih.gov It is an important intermediate in organic synthesis, frequently used to create more complex organic molecules. chemicalbook.com This particular isomer is valuable in the production of certain dyes and pharmaceuticals. cymitquimica.com Its structure, featuring two bromine atoms at the 2 and 5 positions on the phenol ring, allows for its use in creating a variety of derivatives through reactions like palladium-catalyzed Suzuki cross-coupling. ontosight.airesearchgate.net For example, N-(2,5-dibromophenyl)acetamide can be reacted with different arylboronic acids to synthesize aniline-based amides. researchgate.net This highlights the utility of the 2,5-dibromo substitution pattern as a versatile scaffold in synthetic chemistry.

Current State of the Art in this compound Studies

Current research on this compound continues to explore its applications in synthetic chemistry and materials science. It is recognized as a key building block in organic synthesis. ambeed.com Modern synthetic methods, such as multi-step reactions starting from precursors like 2-amino-5-nitroanisole, have been developed to produce this compound with high purity. google.com

Recent studies have focused on its use in palladium-catalyzed cross-coupling reactions to synthesize novel compounds. For instance, the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been investigated to create new thiophene (B33073) derivatives with potential pharmacological applications. nih.govnih.gov These studies demonstrate the ongoing interest in leveraging the reactivity of the bromine substituents on the this compound framework to access new chemical entities. The market for this compound is also a subject of analysis, indicating its commercial relevance. prof-research.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Br₂O nih.gov |

| Molecular Weight | 251.90 g/mol nih.gov |

| Appearance | White to pale yellow powder chemicalbook.com |

| Solubility | Slightly soluble in water; very slightly soluble in chloroform (B151607) and methanol. chemicalbook.com More soluble in organic solvents like ethanol (B145695) and acetone. ontosight.ai |

| IUPAC Name | This compound nih.gov |

| CAS Number | 28165-52-8 nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXWVUVLXIJHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182430 | |

| Record name | 2,5-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-52-8 | |

| Record name | 2,5-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028165528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dibromophenol

Classical Synthetic Routes to 2,5-Dibromophenol

The synthesis of this compound can be achieved through several classical chemical pathways. The choice of method often depends on the availability of starting materials, desired yield, and the required purity of the final product. Key approaches include the electrophilic bromination of phenol (B47542) derivatives, the transformation of bromoanilines via diazotization, and nucleophilic aromatic substitution reactions on tribromobenzenes.

Bromination of Phenol Derivatives to yield this compound

The direct bromination of phenol is a common method for introducing bromine atoms onto the aromatic ring. However, achieving regioselective synthesis of this compound through this route is challenging. The hydroxyl group of phenol is a highly activating, ortho-, para-directing group, which means that bromination tends to occur at positions 2, 4, and 6. Reaction with bromine water typically leads to the formation of 2,4,6-tribromophenol (B41969). quora.com

Controlling the reaction conditions is crucial to obtain dibrominated products. Using molecular bromine in an aqueous medium with an oxidizing agent like sodium hypochlorite (B82951) or hydrogen peroxide can yield a mixture of dibromophenols, primarily 2,4-dibromophenol (B41371) and 2,6-dibromophenol (B46663). google.com The direct synthesis of this compound via this method is often inefficient due to the formation of a complex mixture of products that are difficult to separate. google.com To achieve better selectivity, a multi-step process involving a protected phenol or a phenol derivative with specific directing groups might be employed. For instance, visible-light photoredox catalysis using CBr₄ has been explored for the bromination of phenols, which can result in mixtures of mono- and dibromophenols when no other substituents are present. beilstein-journals.org

Diazotization and Hydrolysis of Bromoanilines to yield this compound

A more reliable method for the synthesis of this compound involves the diazotization of bromoanilines, followed by the hydrolysis of the resulting diazonium salt. This approach offers better control over the isomer that is produced.

A well-established procedure for synthesizing this compound starts with 2,5-dibromoaniline (B181072). prepchem.comgoogle.com In this method, a fine suspension of 2,5-dibromoaniline sulfate (B86663) is prepared by treating the aniline (B41778) with a 75% aqueous sulfuric acid solution. prepchem.comgoogle.com The suspension is then diazotized by the addition of sodium nitrite (B80452) powder at a controlled temperature. prepchem.comgoogle.com The resulting 2,5-dibromobenzenediazonium sulfate is subsequently hydrolyzed, often with the application of heat. prepchem.comgoogle.com The crude this compound can be isolated and purified, for example by steam distillation, to yield the final product. prepchem.comgoogle.com This method has been reported to produce this compound with a yield of up to 85.0%. prepchem.comgoogle.com Another reported synthesis following a similar procedure gave a 64% yield after purification by silica (B1680970) gel chromatography. rsc.org

Table 1: Synthesis of this compound from 2,5-Dibromoaniline

| Reactants | Reagents | Key Steps | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dibromoaniline | 1. 75% aq. H₂SO₄2. NaNO₂ | 1. Formation of aniline sulfate suspension2. Diazotization3. Hydrolysis4. Steam distillation | 85.0% | prepchem.comgoogle.com |

An alternative, multi-step industrial process for preparing this compound uses 2-amino-5-nitroanisole as the starting material. google.com This route involves a sequence of four main reactions to build the desired molecule. google.com

The process begins with a diazotization-bromination reaction of 2-amino-5-nitroanisole. The starting material is treated with sulfuric acid and sodium nitrite to form a diazonium salt, which is then reacted with a copper(I) bromide catalyst and hydrobromic acid. google.com The resulting nitro-bromo compound undergoes reduction, for example using iron powder, to convert the nitro group into an amino group, yielding 2-bromo-5-aminoanisole. google.comchemicalbook.com This intermediate is then subjected to a second diazotization-bromination sequence to replace the newly formed amino group with a second bromine atom, producing 2,5-dibromoanisole (B1590765). google.comchemicalbook.com The final step is the demethylation of 2,5-dibromoanisole to yield the target this compound. google.com This entire process has been reported to have a total recovery of 34%, yielding a product with a purity of 97.5%. google.com

Table 2: Multi-step Synthesis from 2-amino-5-nitroanisole

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-amino-5-nitroanisole | H₂SO₄, NaNO₂, CuBr, HBr | 2-bromo-5-nitroanisole | - | google.com |

| 2 | 2-bromo-5-nitroanisole | Iron powder | 2-bromo-5-aminoanisole | - | google.com |

| 3 | 2-bromo-5-aminoanisole | H₂SO₄, NaNO₂, CuBr, HBr | 2,5-dibromoanisole | 81% | google.comchemicalbook.com |

| 4 | 2,5-dibromoanisole | - (Demethylation) | This compound | - | google.com |

Preparation from 2,5-Dibromoaniline using sulfuric acid and sodium nitrite

Displacement Reactions for this compound Synthesis

Nucleophilic aromatic substitution (SNAr) provides another pathway to this compound, particularly from highly halogenated benzene (B151609) precursors.

The reaction of specific tribromobenzene isomers with a strong nucleophile like hydroxide (B78521) can lead to the formation of dibromophenols. dergipark.org.tr Research has shown that refluxing 1,2,4-tribromobenzene (B129733) with excess potassium hydroxide (KOH) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water results in the formation of this compound. dergipark.org.tr The reaction is carried out at 140°C for 28 hours. dergipark.org.tr In this bimolecular addition-elimination reaction, the hydroxide ion displaces a halogen atom. dergipark.org.tr The study reported a yield of 30.0% for this specific transformation. dergipark.org.tr The presence of the deactivating hydroxide group on the resulting phenol ring prevents further substitution. dergipark.org.tr

Table 3: Synthesis from 1,2,4-Tribromobenzene

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4-tribromobenzene |

| 2,4,6-tribromophenol |

| 2,4-dibromophenol |

| 2,5-Dibromoaniline |

| 2,5-dibromoanisole |

| This compound |

| 2,6-dibromophenol |

| 2-amino-5-nitroanisole |

| 2-bromo-5-aminoanisole |

| 2-bromo-5-nitroanisole |

| Bromine |

| Carbon tetrachloride |

| Copper(I) bromide |

| Dimethyl sulfoxide |

| Hydrobromic acid |

| Hydrogen peroxide |

| Iron |

| Phenol |

| Potassium hydroxide |

| Sodium hypochlorite |

| Sodium nitrite |

| Sodium sulfate |

| Sulfuric acid |

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, the focus of chemical synthesis has shifted towards developing more efficient, selective, and environmentally benign processes. This trend is evident in the synthesis of this compound, with researchers exploring catalytic systems and selective bromination techniques to improve upon traditional methods.

Catalytic methods offer a promising avenue for the synthesis of this compound, aiming to enhance reaction rates and selectivity while minimizing waste. One notable approach involves a multi-step process starting from 2-amino-5-nitroanisole. This method utilizes a cuprous salt, such as cuprous bromide, as a catalyst during a diazotization-bromination reaction sequence. google.com The use of a catalyst is crucial in directing the reaction towards the desired product. google.com

Another innovative catalytic method employs visible-light photoredox catalysis. beilstein-journals.org This technique utilizes a ruthenium complex, Ru(bpy)3Cl2, as a photocatalyst and carbon tetrabromide (CBr4) as the bromine source. beilstein-journals.org The reaction is carried out in an organic solvent like acetonitrile (B52724) under irradiation with blue LEDs. beilstein-journals.org This method presents a milder and more environmentally friendly alternative to traditional bromination, which often involves hazardous reagents. beilstein-journals.org

Achieving regioselectivity in the bromination of phenols is a significant challenge due to the activating nature of the hydroxyl group, which can lead to the formation of multiple brominated isomers. google.com Several techniques have been developed to selectively introduce bromine atoms at the 2 and 5 positions of the phenol ring.

One strategy involves the use of N-bromosuccinimide (NBS) in the presence of strong acids like HBF4·Et2O in acetonitrile. sci-hub.se This system has demonstrated high selectivity for the monobromination of various phenols. sci-hub.se For phenols with existing substituents, the position of bromination can be effectively controlled. sci-hub.se

Another approach to achieve selective ortho-bromination is the use of NBS in combination with primary or secondary amines, such as diisopropylamine (B44863) or dibutylamine, in dichloromethane. oup.com This method has been shown to selectively produce 2,6-dibromophenol from phenol, indicating that the choice of amine and reaction conditions can significantly influence the regioselectivity of bromination. oup.com While not directly yielding this compound, this highlights the principle of using additives to control the position of bromination.

Furthermore, a multi-step synthesis starting from 2-amino-5-nitroanisole allows for the controlled construction of the this compound molecule. This pathway involves a sequence of reactions including diazotization, reduction, bromination, and demethylation, where the positions of the functional groups are established in a stepwise manner, ensuring the final product is the desired 2,5-isomer. google.com

For the production of this compound on an industrial scale, a robust and economically viable process is essential. One such method involves a four-step reaction sequence starting from 2-amino-5-nitroanisole. google.com The key steps in this industrial process are:

Diazotization and Bromination: The initial material, 2-amino-5-nitroanisole, undergoes a diazotization reaction followed by bromination. google.com

Reduction: The nitro group is then reduced to an amino group. google.com

Second Bromination: A second bromine atom is introduced into the molecule. google.com

Demethylation: The final step involves the removal of the methyl group from the anisole (B1667542) to yield the phenol. google.com

This process is designed for large-scale production, with reported total yields reaching 34% and a purity of the final product at 97.5%. google.com

Selective Bromination Techniques for this compound

Comparison of Synthetic Efficiency and Selectivity for this compound

The efficiency and selectivity of different synthetic routes to this compound are critical factors in determining the most suitable method for a particular application. This section analyzes the yields and purity of the product obtained from various synthetic pathways.

The yield of this compound can vary significantly depending on the synthetic method employed.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Reported Yield |

| Multi-step synthesis | 2-amino-5-nitroanisole | Cuprous bromide, HBr, NaNO2 | Total yield of 34% google.com |

| Multi-step synthesis (intermediate step) | 2-bromo-5-aminoanisole | Cuprous bromide, HBr, NaNO2 | 81% (for 2,5-dibromoanisole) chemicalbook.com |

| Visible-light photoredox catalysis | 3-methoxyphenol (TMS protected) | Ru(bpy)3Cl2, CBr4 | 95% (for dibromophenol product) beilstein-journals.org |

This table presents data on the yields of this compound and a key intermediate from different synthetic methods.

The purity of the synthesized this compound is a crucial quality parameter, especially for its use in further chemical transformations.

| Synthetic Method | Starting Material | Purity of Final Product |

| Industrial process | 2-amino-5-nitroanisole | 97.5% google.com |

| Multi-step synthesis (intermediate) | 2-bromo-5-aminoanisole | >97% (for 2,5-dibromoanisole) chemicalbook.com |

This table provides information on the purity of this compound and its precursor synthesized via different routes.

The industrial-scale preparation of this compound from 2-amino-5-nitroanisole is reported to yield a product with a purity of 97.5%. google.com Similarly, the intermediate 2,5-dibromoanisole, synthesized from 2-bromo-5-aminoanisole, was obtained with a purity of over 97%. chemicalbook.com These figures indicate that the multi-step synthetic approaches can produce this compound and its precursors with high purity, which is essential for their application in subsequent manufacturing processes.

Chemical Reactivity and Reaction Mechanisms of 2,5 Dibromophenol

Electrophilic Aromatic Substitution Reactions of 2,5-Dibromophenol

The reactivity of phenol (B47542) and its derivatives in electrophilic aromatic substitution (EAS) is well-established. lumenlearning.commasterorganicchemistry.com The hydroxyl group is a strong activating group and an ortho-, para-director. In this compound, the existing substituents significantly influence the position of further electrophilic attack. The hydroxyl group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The bromine atoms are deactivating yet also ortho-, para-directing.

In the case of this compound, the positions ortho to the hydroxyl group are position 6 and position 2 (which is already substituted). The position para to the hydroxyl group is position 4. The bromine at position 2 directs to positions 3 and 5 (already substituted). The bromine at position 5 directs to positions 4 and 6. Therefore, the primary sites for electrophilic attack on this compound are positions 4 and 6, which are activated by the hydroxyl group and one of the bromine atoms.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or arenium ion. lumenlearning.com This step is typically the rate-determining step due to the temporary loss of aromaticity. google.com The subsequent loss of a proton (H+) from the intermediate restores aromaticity and yields the substituted product. lumenlearning.com

For instance, in the bromination of phenol using bromine in a non-polar solvent like carbon tetrachloride (CCl4), mono-bromination occurs, yielding primarily 4-bromophenol. sanfoundry.com This is because the non-polar solvent generates a weaker electrophile (Br+). In contrast, using a polar solvent like water leads to the formation of 2,4,6-tribromophenol (B41969). sanfoundry.com For this compound, further bromination would be expected to occur at the available activated positions, 4 and 6.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is generally less common for aryl halides compared to alkyl halides because of the high stability of the aromatic ring. libretexts.org However, SNAr can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. pressbooks.publibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the bromine atoms are the potential leaving groups. However, the molecule lacks strong electron-withdrawing groups like nitro groups (NO2) ortho or para to the bromines. The hydroxyl group is an electron-donating group, which disfavors the formation of the negatively charged intermediate required for the addition-elimination mechanism of SNAr.

An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway typically requires harsh reaction conditions, such as high temperatures and the use of very strong bases like sodium amide (NaNH2). pressbooks.pub For example, chlorobenzene (B131634) can be converted to phenol by heating with a sodium hydroxide (B78521) solution at 350°C. pressbooks.pub While theoretically possible for this compound, this reaction would likely require extreme conditions and could lead to a mixture of products due to the two possible sites for benzyne formation.

Oxidation and Reduction Chemistry of this compound

Oxidation:

Phenols can be oxidized to form various products, including quinones. The oxidation of phenols often proceeds via the formation of phenoxy radicals. In the case of brominated phenols, oxidation can lead to the formation of brominated quinones and oligomers. tandfonline.com For example, the oxidation of 2,6-dibromophenol (B46663) (2,6-DBP) can yield 2,6-dibromoquinone (2,6-DBQ). tandfonline.com Common oxidizing agents that can be used for the oxidation of phenols include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). In some instances, the oxidation of bromophenols does not result in debromination. tandfonline.com However, under certain oxidative conditions, such as with hydroxyl radicals, the rupture of the phenolic O-H bond can occur, leading to the formation of Br atoms from HBr. researchgate.net

Reduction:

The reduction of this compound can involve the removal of the bromine atoms, leading to less brominated phenols or phenol itself. This process is a form of dehalogenation. Common reducing agents used for such transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Another method for the reduction of nitro groups to amino groups in the synthesis of related compounds involves the use of iron powder or hydrazine (B178648) hydrate. google.com

Phenolic Hydroxyl Group Reactivity in this compound

The phenolic hydroxyl group in this compound exhibits characteristic reactivity. It is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This acidity is a key feature of phenols. The pKa of a related compound, 4-(2-benzofuranyl)-2,6-dibromo-phenol, is estimated to be around 9–10. vulcanchem.com

The hydroxyl group is generally not a good leaving group for substitution reactions. Therefore, direct nucleophilic substitution or elimination of the phenolic hydroxyl group is not a common reaction pathway for phenols. libretexts.org

However, the hydroxyl group can be converted into other functional groups. For example, it can undergo etherification, such as in the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. It can also be acylated to form esters.

Mechanism of Halogen Displacement in this compound Derivatives

Halogen displacement reactions in aromatic compounds can occur through various mechanisms. In the context of nucleophilic aromatic substitution, a halogen atom can be displaced by a nucleophile if the ring is sufficiently activated by electron-withdrawing groups. libretexts.orglibretexts.org

Another type of halogen displacement is the "halogen dance" reaction, which involves the isomerization of polyhalogenated aromatic compounds in the presence of a base. This reaction proceeds through a series of deprotonation and reprotonation steps, with the halogen seemingly "dancing" around the aromatic ring. This mechanism has been studied for bromothiophenes. ias.ac.in

In the context of redox reactions, a more reactive halogen can displace a less reactive halogen from a halide salt solution. savemyexams.comyoutube.com For example, chlorine can displace bromine from a bromide solution. savemyexams.comyoutube.com While this is a common reaction for halide ions in solution, it is not directly applicable to the displacement of a covalently bonded bromine atom from an aromatic ring like in this compound under standard conditions.

Displacement of bromine in derivatives of this compound can also be part of a synthetic sequence. For example, in the synthesis of this compound from 2-amino-5-nitroanisole, a diazotization reaction followed by bromination is used to introduce a bromine atom. google.com This involves the displacement of the diazonium group by a bromide ion.

Thermochemical Investigations of this compound

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical property of a compound. For this compound, the enthalpy of formation has been determined through computational methods.

A study calculated the standard enthalpy of formation in the gas phase (ΔfH°gas) and the Gibbs free energy of formation in both the gas (ΔG°f (gas)) and aqueous (ΔG°f (aq)) phases for a series of bromophenols. nih.gov For this compound, the calculated values were:

ΔfH°gas : -67.3 kJ/mol nih.gov

ΔG°f (gas) : -43.3 kJ/mol nih.gov

Experimental studies on other dibromophenol isomers provide context for these values. For example, the standard molar enthalpies of formation in the gaseous phase (ΔfH°m(g)) at 298.15 K for 2,4-dibromophenol (B41371), 2,6-dibromophenol, and 3,5-dibromophenol (B1293799) were experimentally determined to be -(59.6 ± 2.6) kJ·mol⁻¹, -(49.1 ± 2.2) kJ·mol⁻¹, and -(39.5 ± 2.0) kJ·mol⁻¹, respectively. nist.govup.pt

The corresponding experimental standard molar enthalpies of formation in the crystalline phase (ΔfH°m(cr)) for these isomers were -(140.9 ± 2.1) kJ·mol⁻¹, -(132.5 ± 1.6) kJ·mol⁻¹, and -(134.5 ± 1.7) kJ·mol⁻¹, respectively. nist.govup.pt These values were obtained from combustion calorimetry. nist.govup.pt

The difference between the gaseous and crystalline phase enthalpies of formation is related to the enthalpy of sublimation (ΔsubH°).

Table of Thermochemical Data for Dibromophenol Isomers

| Compound | ΔfH°m(g) (kJ/mol) | ΔfH°m(cr) (kJ/mol) | ΔG°f (gas) (kJ/mol) |

| 2,4-Dibromophenol | -59.6 ± 2.6 nist.govup.pt | -140.9 ± 2.1 nist.govup.pt | -43.6 nih.gov |

| This compound | -67.3 nih.gov | -43.3 nih.gov | |

| 2,6-Dibromophenol | -49.1 ± 2.2 nist.govup.pt | -132.5 ± 1.6 nist.govup.pt | -37.6 nih.gov |

| 3,5-Dibromophenol | -39.5 ± 2.0 nist.govup.pt | -134.5 ± 1.7 nist.govup.pt | -49.0 nih.gov |

Enthalpies of Sublimation of this compound

The direct experimental determination of the standard molar enthalpy of sublimation for this compound is not extensively documented in primary thermochemical literature. However, its properties have been estimated through computational methods and by comparison with experimentally studied isomers. nist.gov

Research into the thermochemistry of dibromophenol isomers provides a basis for understanding the sublimation energetics. A comprehensive study determined the standard molar enthalpies of sublimation (ΔcrgHm°) for 2,4-dibromophenol, 2,6-dibromophenol, and 3,5-dibromophenol at a standard temperature of T = 298.15 K. nist.gov These values were obtained using the Calvet high-temperature vacuum sublimation technique. nist.gov For the 3,5-dibromophenol isomer, the enthalpy of sublimation was also determined using the Knudsen mass loss effusion method, which showed consistent results. nist.gov

While an experimental value for this compound is not provided in these key studies, the data for its isomers are crucial for validating computational models that can, in turn, estimate the enthalpy for the 2,5-isomer. nist.gov The experimental values for the related isomers are presented below.

Table 1: Experimental Standard Molar Enthalpies of Sublimation for Dibromophenol Isomers at T = 298.15 K

| Compound | ΔcrgHm° (kJ·mol⁻¹) (Method) |

|---|---|

| 2,4-Dibromophenol | 81.3 ± 1.5 (Calvet Sublimation) |

| 2,6-Dibromophenol | 83.4 ± 1.5 (Calvet Sublimation) |

| 3,5-Dibromophenol | 94.3 ± 1.8 (Calvet Sublimation) |

| 3,5-Dibromophenol | 95.0 ± 1.1 (Knudsen Effusion) |

Data sourced from a thermochemical study on dibromophenol isomers. nist.gov

The variation in sublimation enthalpies among the isomers highlights the influence of the bromine atoms' positions on the crystal lattice energy and intermolecular forces.

Computational Thermochemistry of this compound (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in estimating the thermochemical properties of the full series of 19 bromophenols, including this compound. nist.govresearchgate.net These theoretical studies provide valuable data where experimental measurements are lacking.

DFT calculations have been employed to determine the gas-phase thermodynamic properties of these compounds. acs.org A common approach involves using the B3LYP hybrid exchange-correlation functional combined with a split-valence basis set, such as 6-311++G(d,p) or 6-311G++(d,p). nist.govresearchgate.net These calculations are used to derive properties like the standard molar enthalpies of formation in the gaseous phase. nist.gov For instance, the gas-phase enthalpy of formation for this compound was estimated using both an empirical scheme developed by Cox and through DFT calculations. nist.gov

The reliability of DFT in predicting thermochemical data is often validated by comparing calculated values with experimental results for related compounds. For halogenated phenols, calculated standard enthalpies of formation have shown excellent agreement with experimental data, often with deviations of only a few kJ·mol⁻¹. acs.org This agreement lends confidence to the estimated values for isomers like this compound, for which direct experimental data is scarce. nist.govacs.org

Table 2: Computational Methods Used in Thermochemical Studies of Bromophenols

| Computational Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Estimation of gas-phase enthalpies of formation for dibromophenol isomers, including this compound. nist.gov |

| Density Functional Theory (DFT) | B3LYP/6-311G++(d,p) | Study of molecular structures and properties for the complete series of 19 bromophenols. researchgate.net |

Applications of 2,5 Dibromophenol in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, "building blocks" are relatively simple molecules that can be snapped together to create larger, more complex structures. google.comresearchgate.net 2,5-Dibromophenol serves as an exemplary building block due to the distinct reactivity of its hydroxyl group and its two bromine atoms. googleapis.comgoogle.com This trifunctional nature allows for sequential, site-selective reactions, enabling the methodical construction of elaborate molecular architectures.

The bromine atoms, positioned at the C2 and C5 locations of the phenol (B47542) ring, can be targeted in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can undergo etherification, esterification, or can be used to direct the regioselectivity of subsequent reactions. This multi-faceted reactivity makes this compound a valuable starting point for synthesizing a wide array of complex organic compounds. justia.comsciforum.net

Intermediate in the Production of Dyes and Specialty Chemicals

The chemical industry utilizes this compound as an intermediate in the manufacturing of a range of products, including dyes and other specialty chemicals. googleapis.com Its aromatic structure is a suitable scaffold for producing chromophores, the parts of a molecule responsible for color. It can be used as an intermediate in the synthesis of certain azo and reactive dyes.

Beyond dyes, it is also employed in the production of other specialty chemicals. Brominated phenols, in general, are important constituents of various industrial products, and this compound's specific substitution pattern makes it a useful precursor for targeted applications.

Development of Novel Materials from this compound

The unique structure of this compound makes it a valuable monomer or starting material for the development of novel materials with specialized properties. For example, it has been used in the synthesis of alkynyl ring compounds with helical chirality, which are identified as potential new liquid crystal structure compounds. The rigid phenolic backbone combined with the potential for extension via its reactive sites allows for the creation of ordered molecular structures essential for liquid crystal applications.

Furthermore, derivatives like 2,5-dibromohydroquinone (B82636) are used to create advanced materials such as π-conjugated polyelectrolytes through processes like Williamson etherification and Stille cross-coupling reactions. These materials are of interest for their electronic and optical properties.

| Material Type | Synthetic Application of Dibromophenol Moiety | Potential Use | Source |

|---|---|---|---|

| Liquid Crystals | Used to synthesize alkynyl ring compounds with spiral chirality. | Display technologies, sensors. | |

| π-Conjugated Polyelectrolytes | The related 2,5-dibromohydroquinone is used as a monomer in polymerization reactions (e.g., Stille coupling). | Organic electronics, conductive polymers. |

Utilization in Catalyst Development

An advanced application of this compound is found in the field of catalysis, specifically in studies of catalyst-controlled site-selectivity. In palladium-catalyzed cross-coupling reactions, such as the Kumada–Tamao–Corriu coupling, the choice of ligand can dictate which of the two bromine atoms on the this compound ring reacts.

For instance, when this compound is reacted with a Grignard reagent, using a ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) with a palladium catalyst can favor reaction at the less sterically hindered C5 position. Conversely, using a specially designed hydroxyterphenylphosphine (HTP) ligand can switch the selectivity to the more sterically hindered and electronically less reactive C2 position. This ability to control the reaction site on a single molecule by simply changing the catalyst is a powerful tool in synthetic chemistry, allowing for the creation of specific isomers that would otherwise be difficult to access.

| Catalyst System (Palladium + Ligand) | Reactive Site on this compound | Outcome | Source |

|---|---|---|---|

| Pd2(dba)3 + DPPF | C5 (para to -OH) | Reaction at the less sterically hindered position. | |

| Pd2(dba)3 + Ph-HTP | C2 (ortho to -OH) | Selectivity switched to the more sterically hindered position. |

Advanced Spectroscopic Characterization of 2,5 Dibromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,5-Dibromophenol

NMR spectroscopy provides profound insight into the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the three aromatic protons and the single phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine and hydroxyl substituents on the benzene (B151609) ring. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling.

A representative ¹H NMR spectrum of a similar compound, 2,6-dibromophenol (B46663), shows aromatic proton signals around δ 7.43 ppm and δ 6.70 ppm. chemicalbook.com The coupling constants between adjacent protons (ortho-coupling) are typically in the range of 7-9 Hz, while meta-coupling (across one carbon) is smaller, around 2-3 Hz. For this compound, one would expect to see a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | Variable | s (broad) | - |

| H-3 | 6.9 - 7.2 | d | J(H3-H4) ≈ 8-9 |

| H-4 | 7.2 - 7.4 | dd | J(H3-H4) ≈ 8-9, J(H4-H6) ≈ 2-3 |

| H-6 | 7.4 - 7.6 | d | J(H4-H6) ≈ 2-3 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, six distinct signals are expected, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents. The carbon atom bearing the hydroxyl group (C-1) is typically found in the range of δ 150-160 ppm. The carbons directly bonded to bromine atoms (C-2 and C-5) are shifted to lower field strengths (higher ppm values) compared to unsubstituted carbons, generally appearing in the δ 110-130 ppm region. The remaining carbons (C-3, C-4, and C-6) will have chemical shifts in the aromatic region, with their exact positions determined by the combined electronic effects of the substituents. For instance, ¹³C NMR data for the related compound 2,5-dibromohydroquinone (B82636) shows signals for the carbon atoms. spectrabase.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-2 | 112 - 117 |

| C-3 | 120 - 125 |

| C-4 | 130 - 135 |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the structure of this compound by revealing correlations between different nuclei. github.iowalisongo.ac.idwordpress.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. researchgate.netrsc.org For this compound, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions. The absence of a cross-peak between H-3 and H-6 would further support the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.netrsc.org This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

¹³C NMR Spectral Analysis of this compound

Mass Spectrometry (MS) of this compound

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. ebi.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. jove.com This allows for the determination of the elemental formula of this compound (C₆H₄Br₂O). The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak [M]⁺ will appear as a cluster of peaks, with the relative intensities determined by the isotopic distribution. The exact mass of this compound is 249.86289 Da. nih.gov

Interactive Data Table: Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Da) | Relative Abundance (%) |

| [C₆H₄⁷⁹Br₂O]⁺ | 249.8629 | ~50 |

| [C₆H₄⁷⁹Br⁸¹BrO]⁺ | 251.8609 | 100 |

| [C₆H₄⁸¹Br₂O]⁺ | 253.8589 | ~50 |

Under electron ionization (EI) conditions in a mass spectrometer, this compound will undergo fragmentation, providing valuable structural information. libretexts.org The fragmentation patterns of brominated phenols are often characterized by the loss of bromine atoms and other small neutral molecules. researchgate.net

Common fragmentation pathways for this compound may include:

Loss of a bromine atom: [M - Br]⁺

Loss of a hydrogen atom and a bromine atom: [M - H - Br]⁺

Loss of carbon monoxide: [M - CO]⁺

Cleavage of the aromatic ring: leading to smaller fragment ions.

The analysis of these fragment ions helps to confirm the presence of the phenolic ring and the bromine substituents.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy of this compound

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. hopto.org IR spectroscopy measures the absorption of infrared radiation as a molecule transitions to a higher vibrational state, a process that requires a change in the molecule's dipole moment. mt.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), which is dependent on a change in the molecule's polarizability. mt.com

For this compound, these techniques provide a detailed "fingerprint" based on the vibrational frequencies of its functional groups and benzene ring structure. The spectra are influenced by the electronic effects and mass of the hydroxyl (-OH) and bromine (-Br) substituents. Theoretical calculations, particularly using Density Functional Theory (DFT), are often employed alongside experimental data to achieve precise vibrational assignments. nih.govnih.gov

The vibrational spectrum of this compound can be divided into several regions corresponding to specific bond stretches and bends. The assignments are based on established data for phenol (B47542), substituted benzenes, and other brominated phenols. acs.orgkuleuven.beias.ac.in

O-H Vibrations: The hydroxyl group gives rise to a characteristic O-H stretching (νO-H) band, typically found in the 3700–3500 cm⁻¹ region in its free, non-hydrogen-bonded state. The precise frequency is sensitive to hydrogen bonding. acs.org The in-plane O-H bending (δO-H) and out-of-plane torsional (γO-H) vibrations are also key spectral features.

C-H Vibrations: The aromatic C-H stretching (νC-H) modes for the three adjacent hydrogens on the ring typically appear in the 3100–3000 cm⁻¹ range. ias.ac.in In-plane (δC-H) and out-of-plane (γC-H) bending vibrations occur at lower frequencies.

Aromatic Ring Vibrations: The C-C stretching vibrations (νC-C) within the benzene ring are observed in the 1600–1400 cm⁻¹ region. ias.ac.in Ring breathing modes, which involve the entire ring expanding and contracting, are also characteristic.

C-Br Vibrations: The heavy mass of the bromine atoms means that the C-Br stretching (νC-Br) and bending (δC-Br) vibrations occur at lower frequencies. The C-Br stretching mode is typically assigned in the 700–500 cm⁻¹ region. ias.ac.in

A detailed table of probable vibrational mode assignments for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (νO-H) | ~3600 | IR, Raman |

| Aromatic C-H Stretch (νC-H) | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch (νC=C) | 1600 - 1450 | IR, Raman |

| O-H In-plane Bend (δO-H) | ~1350 | IR, Raman |

| C-O Stretch (νC-O) | ~1250 | IR, Raman |

| Aromatic Ring Breathing | ~1000 | Raman |

| C-H Out-of-plane Bend (γC-H) | 900 - 750 | IR |

| C-Br Stretch (νC-Br) | 700 - 500 | IR, Raman |

| O-H Out-of-plane Torsion/Bend (γO-H) | ~650 | IR |

| C-Br In-plane Bend (δC-Br) | ~380 | Raman |

This table represents expected values based on data from analogous compounds. Specific experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. msu.edu The light-absorbing part of the molecule is known as a chromophore. msu.edu In this compound, the chromophore is the substituted benzene ring.

The absorption spectrum is primarily characterized by π → π* transitions, where an electron is excited from a bonding (π) orbital to an anti-bonding (π*) orbital. researchgate.net The presence of the hydroxyl group and the two bromine atoms as substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

Effect of Substituents: The hydroxyl group (-OH) is an activating group that typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. Halogen substituents like bromine also influence the spectrum.

Solvent Effects: The polarity of the solvent can affect the position and intensity of the absorption bands. Common solvents for UV-Vis analysis of phenols include ethanol (B145695), methanol, and cyclohexane (B81311). researchgate.netchiralabsxl.com

For substituted phenols, electronic transitions typically result in two main absorption bands. For this compound, these are expected in the UV region. For example, p-bromophenol in cyclohexane exhibits absorption maxima around 228 nm and 280-290 nm. acs.org The spectrum of this compound is expected to be similar, with specific λmax values influenced by the precise substitution pattern.

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.org By measuring the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the nature of intermolecular interactions that define the crystal lattice. rsc.org

A search of crystallographic databases did not yield a determined crystal structure for this compound. However, the analysis of its isomers, 2,6-dibromophenol and 3,5-dibromophenol (B1293799), provides significant insight into the likely structural motifs and intermolecular forces that would govern its solid-state packing.

Hydrogen Bonding: The primary intermolecular interaction expected in the crystal structure of this compound is the strong O-H···O hydrogen bond between the phenolic hydroxyl groups of adjacent molecules.

Halogen Bonding: In addition to hydrogen bonds, halogen bonds (Br···Br or Br···O) are significant directional interactions that influence the crystal packing of brominated phenols. iucr.org These interactions occur due to the region of positive electrostatic potential on the pole of the bromine atom (the σ-hole).

Isomer Structures: The crystal structure of 2,6-dibromophenol was determined for the first time and found to crystallize in the orthorhombic space group P2₁2₁2₁. researchgate.net The structure of 3,5-dibromophenol was also determined, revealing a different packing arrangement stabilized by both hydrogen and halogen bonds. iucr.org

It is highly probable that the crystal structure of this compound would also be stabilized by a network of O-H···O hydrogen bonds and supplemented by weaker halogen bonds and π-π stacking interactions, leading to a dense and stable crystalline solid.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2,6-Dibromophenol | Orthorhombic | P2₁2₁2₁ | Hydrogen Bonding, Halogen Bonding |

| 3,5-Dibromophenol | Monoclinic | P2₁/c | Hydrogen Bonding, Halogen Bonding |

Data for isomers are provided for comparative purposes as the crystal structure for this compound is not publicly available.

Environmental Behavior and Degradation Studies of 2,5 Dibromophenol

Environmental Occurrence and Distribution of Brominated Phenols

Brominated phenols (BPs) are a class of compounds that can enter the environment from both natural and anthropogenic sources. nih.gov Naturally, they are produced by marine organisms such as algae and benthic animals. who.int Anthropogenic sources include their use as flame retardants and pesticides. nih.gov While data on many brominated phenols exist, specific environmental levels for 2,5-dibromophenol are very limited, with some sources suggesting it may only exist in laboratory settings. who.intinchem.org

The distribution of brominated phenols in the environment is governed by their physicochemical properties. Generally, less brominated phenols tend to remain in the water phase, whereas more heavily brominated compounds like pentabromophenol (B1679275) partition almost entirely to sediment. who.int If released to soil, brominated phenols are expected to remain there with low mobility. who.int Air concentrations of BPs have been measured locally, resulting from the combustion of halogenated waste, peat, and leaded fuel. who.intinchem.org For instance, 2,4-dibromophenol (B41371) (2,4-DBP) has been detected at concentrations up to 290 ng/m³ from peat combustion. who.intinchem.org In aquatic systems, maximum reported concentrations in surface freshwater for 2,4-DBP and 2,6-dibromophenol (B46663) (2,6-DBP) were 40 µg/L and 3 µg/L, respectively. inchem.org In estuarine sediments, 2,4-DBP and 2,6-DBP were not detected above a limit of 2 µg/kg, while the more persistent 2,4,6-tribromophenol (B41969) reached up to 3690 µg/kg dry weight. inchem.org

The following table summarizes key physicochemical properties of relevant brominated phenols, which influence their environmental fate.

Table 1: Physicochemical Properties of Selected Brominated Phenols

| Compound | Abbreviation | Molecular Formula | Water Solubility (mg/L) | Log Kₒw | pKₐ |

|---|---|---|---|---|---|

| 2,4-Dibromophenol | 2,4-DBP | C₆H₄Br₂O | 208 | 2.56–3.48 | 7.79 |

| This compound | 2,5-DBP | C₆H₄Br₂O | - | 2.56 | - |

| 2,6-Dibromophenol | 2,6-DBP | C₆H₄Br₂O | - | - | - |

| 4-Monobromophenol | 4-MBP | C₇H₇BrO | 17400 | 1.94–2.63 | 9.17 |

Data sourced from Kuramochi et al., 2008; Howe et al., 2005 as cited in researchgate.net.

Biodegradation Pathways and Mechanisms of this compound

Brominated phenols are generally not considered readily biodegradable and can persist in the environment. who.int However, numerous studies have demonstrated that microbial degradation does occur, primarily through dehalogenation, which is the removal of bromine atoms from the aromatic ring.

Microbial degradation is a key process affecting the persistence of chemical pollutants. researchgate.net While specific studies on this compound are scarce, research on its isomers provides insight into potential degradation pathways.

Pseudomonas species: A strain of Pseudomonas fluorescens isolated through an enrichment process with 2,4,6-trichlorophenol (B30397) was found capable of degrading various halogenated phenols, including 2,4-dibromophenol. ajol.info

Ochrobactrum species: In studies on the degradation of the flame retardant tetrabromobisphenol A (TBBPA), 2,4-DBP was identified as a metabolic intermediate. Bioaugmentation with Ochrobactrum sp. T was shown to significantly improve TBBPA degradation in sediment microcosms under aerobic conditions. ebi.ac.uk

Nitratireductor pacificus : The strain pht-3B of this bacterium can perform reductive dehalogenation of 2,6-dibromophenol using a cobalamin (B12)-dependent reductive dehalogenase. nih.gov

Anaerobic Sludge Consortia: Acclimated anaerobic sewage sludge has been shown to degrade TBBPA into several metabolites, including 2,4-dibromophenol and 2,6-dibromophenol. ebi.ac.uk

These examples show that bacteria possess enzymatic machinery, such as dehalogenases and monooxygenases, to attack the bromine-carbon bond and initiate the breakdown of dibromophenols. nih.govethz.ch

Under anaerobic conditions, reductive dehalogenation is a predominant pathway for the breakdown of halogenated aromatic compounds. nih.govepa.gov This process involves the replacement of a halogen atom with a hydrogen atom and is often the critical first step in the mineralization of highly halogenated compounds. nih.govresearchgate.net

Studies on dibromophenol isomers in anaerobic environments have revealed the following:

Marine Sediments: In anoxic marine sediment slurries, 2,4-DBP was found to be substantially degraded, with dehalogenation leading to the production of phenol (B47542) as an initial step. nih.govasm.org This degradation occurred almost exclusively under anoxic conditions, with little to no loss observed in aerobic incubations. asm.org The process was noted in sediments containing natural sources of halophenols from the activity of marine animals like the hemichordate Saccoglossus kowalewskii. nih.govasm.org

Role of Microbial Consortia: While sulfate-reducing bacteria in these marine sediments did not appear to dehalogenate 2,4-DBP directly, they were capable of degrading phenol, the dehalogenation product. epa.govnih.gov This suggests a cooperative process where one group of microorganisms performs the dehalogenation and another metabolizes the resulting intermediates.

Sponge-Associated Microbes: Anaerobic bacteria associated with various marine sponges have been shown to reductively dehalogenate 2,6-dibromophenol. oup.com Successive transfers with 2,6-DBP as the sole electron acceptor enriched for dehalogenating strains closely related to Desulfoluna spp., suggesting these bacteria are widespread in marine sponges that naturally produce organobromine compounds. oup.com

Reductive dehalogenation is more likely with increased halogenation, as the compound becomes more oxidized and thus more susceptible to reduction. epa.gov

Microbial Degradation of Dibromophenols

Photolytic Degradation of this compound

Photolytic degradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. For bromophenols, this process can be a significant environmental fate pathway. While 2,4-dibromophenol is not expected to undergo direct photolysis from sunlight because it lacks chromophores that absorb light at wavelengths greater than 290 nm nih.gov, other studies show that related compounds are susceptible.

Research on isomers indicates that 2,6-dibromophenol can undergo rapid degradation in water under simulated sunlight. guidechem.com The rate of this photodegradation increases with a lower initial concentration and a higher pH. guidechem.com Furthermore, the presence of substances like Fe(III) or nitrite (B80452) (NO₂⁻) can significantly enhance the photodegradation rate. guidechem.com The primary photolysis product of 2,6-dibromophenol was identified as a monobrominated dihydroxybenzene. guidechem.com Similarly, the direct photolysis of 2,6-dibromo-4-methylphenol (B1582163) is rapid, with a half-life of 22 minutes, initiated by the cleavage of the bromine-carbon bond. beilstein-journals.org In some cases, photolysis can lead to the formation of more complex molecules; for example, 2,4-dibromophenol was found to form 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether when irradiated in an aqueous solution. ebi.ac.uk

Chemical Oxidation and Reduction in Environmental Matrices

In addition to biological and photolytic processes, this compound can be transformed by chemical oxidation and reduction reactions in the environment.

Oxidation: The phenolic group of bromophenols can be oxidized to form quinones. Advanced Oxidation Processes (AOPs) are effective in degrading these compounds. For example, the flame retardant TBBPA, which contains two 2,6-dibromophenol moieties, shows significant reactivity with potassium permanganate (B83412) [Mn(VII)] in water. acs.org This oxidation reaction proceeds through a one-electron oxidation of the phenol, leading to intermediates that include 2,6-dibromo-1,4-benzoquinone and 2,6-dibromophenol itself. acs.org Catalytic degradation of 2,4-DBP has also been demonstrated using copper oxide nanoparticles. ebi.ac.uk

Reduction: The bromine atoms on the phenol ring can be removed through reduction reactions. For instance, photocatalytic processes using catalysts like non-stoichiometric magnetite or nano-TiO₂ can facilitate degradation. beilstein-journals.orgmdpi.com On the surface of TiO₂ particles, generated electrons can participate in reductive debromination, while electron holes lead to oxidation, allowing both pathways to occur simultaneously. mdpi.com

The following table summarizes findings from various degradation studies on dibromophenol isomers.

Table 2: Summary of Degradation Studies on Dibromophenol Isomers

| Compound | Degradation Type | Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,4-Dibromophenol | Biodegradation | Aerobic, Pseudomonas fluorescens | Capable of degrading 2,4-DBP. | ajol.info |

| 2,4-Dibromophenol | Biodegradation | Anoxic, marine sediment | Substantial degradation via dehalogenation to phenol. | nih.govasm.org |

| 2,6-Dibromophenol | Biodegradation | Anaerobic, sponge-associated bacteria | Reductive dehalogenation by Desulfoluna spp. | oup.com |

| 2,6-Dibromophenol | Photodegradation | Simulated sunlight, aqueous | Rapid degradation, enhanced by Fe(III) and higher pH. | guidechem.com |

| 2,4-Dibromophenol | Chemical Degradation | Catalytic, copper oxide nanoparticles | Demonstrates potential for catalytic degradation. | ebi.ac.uk |

Sorption and Leaching Behavior in Soil and Sediment

The mobility of this compound in the environment is largely controlled by its tendency to adsorb to soil and sediment particles. The octanol-water partition coefficient (Kₒw) is a key indicator of this behavior. who.int

Sorption: Brominated phenols, when released to soil, are generally expected to remain in the soil matrix and not be mobile. who.int Compounds with higher Log Kₒw values have a greater tendency to adsorb to organic matter in soil and sediment. The Log Kₒw for both 2,4-DBP and 2,5-DBP is reported as 2.56, suggesting a moderate potential for sorption. researchgate.net More highly brominated phenols are expected to bind more strongly. For instance, TBBPA, with a high Log Kₒw, is expected to have high adsorptivity to soil and be relatively immobile. canada.ca

Leaching: Due to their sorption potential, the leaching of brominated phenols through the soil profile into groundwater is expected to be limited. who.int However, degradation can alter mobility. If the bromine atoms are cleaved from the phenol ring, the resulting bromide ion (Br⁻) is highly mobile in soil and can readily migrate into groundwater. nih.gov

Biological Activities and Toxicological Research on 2,5 Dibromophenol

Antimicrobial Properties and Mechanisms of Action

While specific research on the antimicrobial properties of 2,5-Dibromophenol is not extensively documented in the available literature, the presence of bromine atoms in its structure suggests potential antimicrobial activity. cymitquimica.com Halogenated phenolic compounds are generally recognized for their diverse biological activities, including antibacterial effects.

Studies on related brominated phenolic compounds isolated from marine organisms provide evidence of the antimicrobial potential within this class of molecules. For instance, the polybrominated diphenyl ether 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, isolated from the marine sponge Phyllospongia papyracea, has demonstrated significant antibacterial activity against a range of bacteria. nih.gov Similarly, other complex bromophenols from marine sponges, such as 2-(2′,4″-Dibromophenoxy)-3,5-dibromophenol from Dysidea granulosa, have shown potent, broad-spectrum antibacterial action, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Another compound from Dysidea granulosa, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, also exhibited strong in-vitro antibacterial activity against various clinically relevant Gram-positive and Gram-negative bacteria. fao.orgmdpi.com

The proposed mechanism for the antimicrobial action of some bromophenolic compounds involves the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. However, without direct studies on this compound, its specific mechanisms remain unelucidated.

Anti-inflammatory and Other Pharmacological Potentials

Direct research into the anti-inflammatory and other pharmacological potentials of this compound is limited. However, studies on structurally related synthetic and natural bromophenol derivatives indicate that this class of compounds can possess significant anti-inflammatory properties.

A synthetic bromophenol derivative, 5,2'-Dibromo-2,4',5'-trihydroxydiphenylmethanone (also referred to as TDD or LM49), has been shown to exhibit anti-atherosclerosis and anti-inflammatory effects. nih.gov Research indicates that this compound can inhibit lipopolysaccharide (LPS)-induced vascular inflammation by targeting the Caveolin 1 (Cav1) protein and inhibiting the NF-κB signaling pathway. nih.gov Furthermore, in a rat model of acute pyelonephritis, this same compound, LM49, demonstrated therapeutic effects by regulating immune responses and inhibiting inflammatory mediators, although it did not show direct antibacterial activity. nih.gov

Natural bromophenols from marine sources also show promise. Deacetylphylloketal, a derivative isolated from a marine sponge of the genus Phyllospongia, has demonstrated potent anti-inflammatory activity in an in vitro co-culture model of the intestine. mdpi.com These findings suggest that bromophenols as a chemical class are promising candidates for the development of anti-inflammatory agents.

Interaction with Biological Macromolecules (e.g., hemoglobin binding)

There is a lack of specific research on the interaction of this compound with biological macromolecules such as hemoglobin. However, studies on its isomer, 2,4-Dibromophenol (B41371) (2,4-DBP), provide insights into how dibromophenols might interact with key proteins.

Research on 2,4-DBP has shown that it can bind to human serum albumin (HSA), a major transport protein in the blood. mdpi.comnih.gov This binding interaction, primarily driven by hydrogen bonding and van der Waals forces, leads to the formation of a bromophenol-HSA complex and alters the protein's secondary structure. mdpi.com Notably, 2,4-DBP exhibited a high binding affinity for HSA. nih.gov

Further studies on the interaction of 2,4-DBP with human hemoglobin (Hb) revealed that it can cause significant quenching of the protein's fluorescence through a static mechanism, indicating complex formation. This binding was found to be a spontaneous process. echemi.com Such interactions can induce structural changes in hemoglobin and potentially interfere with its function. echemi.com While these findings relate to the 2,4-isomer, they highlight the potential for this compound to also interact with and potentially alter the function of important biological macromolecules.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Data on the specific ecotoxicological impact of this compound on aquatic and terrestrial organisms is scarce. A safety data sheet for the compound explicitly states that there is "no data available" for its toxicity to fish, daphnia and other aquatic invertebrates, algae, or microorganisms. echemi.com

A comprehensive report on simple brominated phenols by the International Programme on Chemical Safety noted the very limited toxicological data available for most mono- and dibromophenols, including 2,5-DBP, in contrast to the more studied 2,4,6-tribromophenol (B41969) (2,4,6-TBP). who.int This report did not identify any studies on the toxicity of lower brominated phenols to fish. who.int The general concern for brominated phenols stems from their potential persistence and bioaccumulation in the environment. nih.gov The lack of specific data for this compound prevents a detailed assessment of its environmental risk.

Mammalian Toxicity and Hazard Assessment

The primary hazard associated with this compound is its acute oral toxicity. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as "Acute Toxicity, Oral, Category 3," with the signal word "Danger" and the hazard statement "Toxic if swallowed". nih.gov

Beyond this, detailed mammalian toxicity data is very limited. A report on brominated phenols did not identify any short-, medium-, or long-term toxicity data for the lower brominated phenols like 2,5-DBP. who.int Safety data sheets for the compound also report "no data available" for specific endpoints such as skin irritation, eye irritation, respiratory sensitization, or carcinogenicity. echemi.com No quantitative risk assessment values or specific toxicity studies (chronic, subchronic, reproductive) have been established for this compound. epa.gov

GHS Hazard Classification for this compound

| Hazard Class | Category | Signal Word | Hazard Statement |

|---|---|---|---|

| Acute toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |

Data sourced from PubChem. nih.gov

Role as a Marine Metabolite

While many brominated phenols are known to be natural products synthesized by marine organisms, the role of this compound as a marine metabolite is not clearly established. Isomers such as 2,4-Dibromophenol and 2,6-Dibromophenol (B46663) are recognized as marine metabolites. nih.govnih.gov For instance, 2,4-DBP has been reported in organisms like the marine red alga Grateloupia elliptica. nih.gov

However, some sources suggest that certain isomers, including this compound, may only exist in the laboratory, implying they are not common natural products. who.int While complex polybrominated compounds containing a dibromophenol moiety have been isolated from marine sponges like Dysidea granulosa and Phyllospongia papyracea, the specific natural occurrence of the simple this compound molecule remains unconfirmed in the reviewed literature. nih.govnih.gov

Endocrine Disrupting Potential and Other Adverse Effects

There is no direct experimental evidence assessing the endocrine-disrupting potential of this compound. However, there is a general concern that brominated phenols, as a class of disinfection byproducts and environmental contaminants, can interfere with the endocrine system. nih.gov

The mechanisms of endocrine disruption by such chemicals can include the activation or inhibition of nuclear receptors (like estrogen, androgen, and thyroid receptors) and interference with non-receptor-mediated pathways that regulate hormone synthesis, transport, and metabolism. nih.govencyclopedia.pub For example, studies on the isomer 2,4-Dibromophenol have shown it can disturb cellular calcium signaling, which may be linked to endocrine-disrupting effects. nih.gov It has also been observed to bind to the human serum albumin (HSA) protein, which is involved in hormone transport. nih.gov These findings on related compounds suggest a potential for this compound to exert endocrine-disrupting effects, but specific studies are required for confirmation.

Analytical Methodologies for 2,5 Dibromophenol Detection and Quantification

Chromatographic Techniques for 2,5-Dibromophenol

Chromatography is a fundamental technique for separating this compound from other compounds in a mixture, enabling its individual identification and measurement.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of this compound and other brominated phenols. researchgate.netresearchgate.net This technique separates volatile compounds in the gas phase and then detects them using a mass spectrometer, which provides detailed information about their molecular weight and structure. For the analysis of phenolic compounds, which can be less volatile, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. epa.govsettek.com

In a study on the simultaneous determination of various brominated phenols in soil, a GC-MS method was developed using a DB-XLB capillary column, which showed excellent separation of dibromophenol isomers. researchgate.net The method achieved low detection limits, ranging from 0.04 to 0.19 ng/g. researchgate.net Another approach involves in-situ acetylation followed by solid-phase microextraction (SPME) and GC-MS analysis for the ultra-trace determination of brominated phenols in aqueous samples. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-XLB or HP-5MS | |

| Injection Inlet Temperature | 250°C | |

| Ion Source Temperature | 230°C | |

| Transfer Line Temperature | 280°C | |

| Quadrupole Temperature | 150°C | |

| Detection Mode | Selected Ion Monitoring (SIM) |

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are also highly effective for the analysis of this compound, particularly in aqueous samples. researchgate.netmdpi.com These methods separate compounds in a liquid phase before mass spectrometric detection. A key advantage of LC-MS is that it can often analyze less volatile and thermally labile compounds without the need for derivatization.

A study detailing the analysis of bromophenols in various aqueous samples utilized high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with an electrospray ionization (ESI) source. researchgate.net This method successfully separated and detected fourteen target brominated phenols. researchgate.net For instance, UPLC-MS/MS has been used to identify 2,4-dibromophenol (B41371) in groundwater with detection limits as low as 0.1 ng/L. mdpi.com

High-performance liquid chromatography (HPLC) with UV detection is another viable method for the determination of this compound. nih.gov While generally less sensitive and specific than mass spectrometry-based methods, HPLC-UV can be a cost-effective alternative for certain applications. A reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous determination of several simple bromophenols, including 2,4-dibromophenol and 2,6-dibromophenol (B46663), in fish meat. nih.gov The separation was achieved on a Lichrospher 100 RP-18 column with a water:acetonitrile (B52724) gradient and UV detection at 286 nm. nih.gov

Table 2: HPLC Conditions for Dibromophenol Isomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Column | Lichrospher 100 RP-18 | nih.gov |

| Mobile Phase | Water:Acetonitrile Gradient | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 286 nm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Sample Preparation and Extraction Methods for this compound from Complex Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices like soil, water, and biological tissues, and to concentrate it to levels suitable for instrumental analysis.

Solid-phase microextraction (SPME) is a solvent-free, and versatile sample preparation technique that combines extraction and pre-concentration into a single step. nih.govsigmaaldrich.com A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample (either directly or in the headspace), and the analytes adsorb onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

A study on the analysis of phenolic flame retardants in water samples developed an SPME method involving in-situ acetylation followed by GC-MS. nih.govresearchgate.net The study found that a Carboxen-polydimethylsiloxane (CAR-PDMS) fiber was most suitable for extracting a range of brominated phenols. nih.gov Headspace SPME at 100°C provided the highest response for most compounds. nih.gov

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility, thermal stability, or detectability. epa.govsettek.com For phenolic compounds like this compound, derivatization is often necessary for GC analysis. epa.govsettek.com

Common derivatization techniques include:

Acetylation: This involves reacting the phenol (B47542) with an acetylating agent, such as acetic anhydride, to form a more volatile acetate (B1210297) ester. In-situ acetylation is often combined with SPME. nih.gov

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group of the phenol to form a less polar and more volatile trimethylsilyl (B98337) ether. researchgate.net A study on brominated phenols in soil optimized derivatization conditions using a silylation reagent at room temperature. researchgate.net

Methylation: Diazomethane can be used to convert phenols into their corresponding methyl ethers (anisoles), which are more volatile. epa.govsettek.com

Pentafluorobenzylation: Reaction with pentafluorobenzyl bromide (PFBBr) forms pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD). epa.govsettek.com

The choice of derivatization technique depends on the specific analytical method and the target analytes. epa.gov